molecular formula C16H17NO4 B6661150 2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid

2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid

Cat. No.: B6661150
M. Wt: 287.31 g/mol
InChI Key: OVLRZEJILFOKDS-UHFFFAOYSA-N
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Description

2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid is an organic compound that features a furan ring substituted with ethyl and methyl groups, an aniline moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Ethyl and methyl groups are introduced to the furan ring via alkylation reactions.

    Coupling with aniline: The furan derivative is then coupled with aniline through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the acetic acid group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the aniline moiety can be reduced to an amine.

    Substitution: The acetic acid group can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Esters

Scientific Research Applications

2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid involves its interaction with specific molecular targets. The furan ring and aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The acetic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(5-methylfuran-2-carbonyl)anilino)acetic acid
  • 2-(N-(5-ethylfuran-2-carbonyl)anilino)acetic acid
  • 2-(N-(4-methylfuran-2-carbonyl)anilino)acetic acid

Uniqueness

2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-3-13-11(2)9-14(21-13)16(20)17(10-15(18)19)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLRZEJILFOKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)N(CC(=O)O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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